3-Thiophenacetic acid

Description

Properties

IUPAC Name |

2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNOGGGBSSVMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114815-74-6 | |

| Record name | Poly(3-thiopheneacetic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114815-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10219904 | |

| Record name | 3-Thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-Thiopheneacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6964-21-2 | |

| Record name | 3-Thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6964-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006964212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiopheneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-thienylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOPHENACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B235D2C4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Thiophenacetic Acid (CAS: 6964-21-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenacetic acid, also known as 3-thienylacetic acid, is an organosulfur compound featuring a thiophene ring substituted with an acetic acid group at the 3-position.[1][2] This versatile molecule serves as a crucial building block in various scientific fields, from materials science to medicinal chemistry.[3][4] Its unique structural and electronic properties, imparted by the sulfur-containing aromatic ring, make it a valuable precursor for the synthesis of conductive polymers, a capping agent in the formation of nanoparticles, and a key scaffold in the development of novel therapeutics.[3][5] This guide provides an in-depth overview of its physicochemical properties, spectroscopic profile, key experimental protocols, and its role in relevant biological pathways.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6964-21-2 | [6][7] |

| Molecular Formula | C₆H₆O₂S | [6][7] |

| Molecular Weight | 142.18 g/mol | [6][7] |

| Appearance | Off-white to beige crystalline flakes or powder | [3][8] |

| Melting Point | 73-81 °C | [6][9] |

| Boiling Point | 129 °C at 2.5 mmHg | [3][9] |

| Solubility | Very soluble in water. Soluble in polar solvents like alcohols. | [3][8][9] |

| pKa | 4.25 ± 0.10 (Predicted) | [3][10] |

| Density | ~1.336 - 1.365 g/cm³ (estimate) | [1][3] |

Table 2: Spectroscopic Data Summary

| Technique | Key Features | Reference(s) |

| ¹H NMR | Spectral data available for characterization. | [4] |

| Mass Spectrometry | Electron ionization mass spectrum available for analysis. | [11] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available. | [12] |

Key Applications and Experimental Protocols

This compound is a cornerstone intermediate in several advanced applications. It is particularly noted for its use in the synthesis of functional materials and as a structural motif in medicinal chemistry.

Synthesis of Conductive Polymers

Electrochemical oxidation of this compound leads to the formation of poly(3-thiopheneacetic acid) (PTAA), a conducting polymer.[5][6] These polymers are of significant interest for applications in sensors, supercapacitors, and other electronic devices due to their conductivity, stability, and biocompatibility.[9]

The following is a representative protocol for the synthesis of a poly(3-thiopheneacetic acid) film based on literature descriptions.[9]

-

Electrolyte Preparation: Prepare an electrolyte solution containing 0.05 M this compound in a mixture of 75% boron trifluoride diethyl etherate (BFEE) and 25% trifluoroacetic acid (TFA) by volume.

-

Electrode Setup: Use an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Polymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential of +0.7 V (vs. SCE) to the working electrode for a duration of 300 seconds.

-

Film Formation: A blue-black polymeric film of PTAA will deposit on the surface of the ITO working electrode.

-

Washing: After polymerization, thoroughly wash the polymer-coated electrode with water to remove any residual electrolyte and unreacted monomer.

-

Drying and Characterization: Dry the PTAA film under vacuum. The film can then be characterized using techniques such as scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR).

Precursor in Medicinal Chemistry

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[13] Thiophene derivatives have been developed as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents.[3][10] Specifically, this compound and its derivatives are key intermediates in the synthesis of anti-inflammatory drugs, many of which function by inhibiting cyclooxygenase (COX) enzymes.[3][13]

Synthesis of this compound

A common laboratory-scale synthesis of aryl acetic acids from the corresponding acetyl precursor is the Willgerodt-Kindler reaction. This method allows for the conversion of 3-acetylthiophene to 3-thiophenethioacetamide, which can then be hydrolyzed to yield this compound.[14][15][16]

This protocol outlines the general steps for the synthesis of this compound from 3-acetylthiophene.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylthiophene, elemental sulfur, and a secondary amine such as morpholine.[15] The molar ratios should be optimized but typically involve an excess of the amine and sulfur.

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Formation of Thioamide: The reaction will produce N-(thiophen-3-ylacetyl)morpholine as the thioamide intermediate.

-

Hydrolysis: After the initial reaction is complete, cool the mixture. The intermediate thioamide is then subjected to hydrolysis, typically by heating with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH), to yield this compound.[15]

-

Workup and Purification: After hydrolysis, cool the reaction mixture and acidify (if a basic hydrolysis was performed) to precipitate the crude this compound. The solid product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., water).

Role in Biological Signaling Pathways: COX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[13] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.[6][9][17] Thiophene-based compounds, including derivatives of this compound, have been developed as potent COX inhibitors.[13] By blocking the active site of COX enzymes, these drugs prevent the synthesis of prostaglandins, thereby reducing the inflammatory response.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as oxidizing agents and bases.[9]

Conclusion

This compound (CAS: 6964-21-2) is a chemical of considerable scientific and commercial interest. Its well-defined physicochemical properties, coupled with its reactivity, make it an essential precursor in materials science for creating conductive polymers and in medicinal chemistry for designing new therapeutic agents, particularly anti-inflammatory drugs. The protocols and pathways detailed in this guide offer a technical foundation for researchers and developers working with this versatile thiophene derivative.

References

- 1. Arndt-Eistert Synthesis [organic-chemistry.org]

- 2. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Prostaglandin - Wikipedia [en.wikipedia.org]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Willgerodt-Kindler Reaction [drugfuture.com]

- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 14. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Thiophenacetic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenacetic acid, a heterocyclic carboxylic acid, is a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. Its thiophene ring system and carboxylic acid functionality impart unique chemical and physical properties, making it a valuable precursor for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential therapeutic applications.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is an organosulfur compound with the chemical formula C₆H₆O₂S.[2][3] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 142.18 g/mol | [4] |

| Melting Point | 73-76 °C | [4] |

| Boiling Point | 129 °C at 2.5 mmHg | [5] |

| Appearance | White to off-white crystalline flakes or powder | [1] |

| Solubility | Very soluble in water. Soluble in polar organic solvents like alcohols. | [1] |

| pKa | 4.25 ± 0.10 (Predicted) |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| CAS Number | 6964-21-2 | [4] |

| IUPAC Name | 2-(Thiophen-3-yl)acetic acid | [3] |

| Synonyms | 3-Thienylacetic acid, Thiophene-3-acetic acid | [3] |

| InChI | InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | [6] |

| SMILES | C1=CSC=C1CC(=O)O | [6] |

Synthesis and Purification

Several synthetic routes to this compound have been reported. One common method involves the Willgerodt-Kindler reaction of 3-acetylthiophene. This reaction allows for the conversion of an aryl alkyl ketone to the corresponding carboxylic acid.[1][7][8] Another viable route is the hydrolysis of 3-thiopheneacetonitrile.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol is a general representation of the Willgerodt-Kindler reaction followed by hydrolysis to yield the carboxylic acid.

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, a mixture of 3-acetylthiophene (1 equivalent), sulfur (2-3 equivalents), and a secondary amine such as morpholine (excess) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After completion of the thioamide formation, the reaction mixture is cooled. An aqueous solution of a strong base, such as sodium hydroxide, is added, and the mixture is heated at reflux to hydrolyze the thioamide to the corresponding carboxylate salt.

-

Acidification and Isolation: The reaction mixture is cooled and then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is collected by vacuum filtration, washed with cold water, and dried.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[9][10][11]

-

Solvent Selection: Determine a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water is a commonly used solvent for this purpose.[9][12]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot solvent by heating the mixture.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[12]

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Thiopheneacetic acid(6964-21-2) 1H NMR [m.chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 12. web.mnstate.edu [web.mnstate.edu]

A Technical Guide to 3-Thiophenacetic Acid: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenacetic acid, an organosulfur compound, is a pivotal precursor in the synthesis of advanced materials and pharmaceutical intermediates.[1][2] With the chemical formula HO₂CCH₂C₄H₃S, this white, crystalline solid is an isomer of 2-thiophenacetic acid and has garnered significant attention for its role in developing functionalized polythiophene derivatives, which are integral to the field of organic electronics.[1][2][3] Its unique structure, combining a thiophene ring with a carboxylic acid functional group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and essential experimental protocols for its characterization.

Molecular Structure and Identification

This compound consists of an acetic acid group attached to the third position of a thiophene ring. The presence of the sulfur heteroatom and the carboxylic acid moiety dictates its chemical reactivity and physical properties.

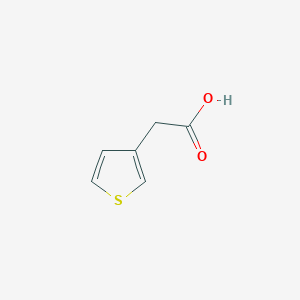

A visual representation of the molecular structure is provided below.

Caption: Molecular structure of this compound.

Key identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value |

| Preferred IUPAC Name | (Thiophen-3-yl)acetic acid[1] |

| Other Names | 3-Thienylacetic acid, 3-TAA[1][4] |

| CAS Number | 6964-21-2[4][5] |

| Chemical Formula | C₆H₆O₂S[1][2] |

| Molecular Weight | 142.18 g/mol [1][4] |

| Canonical SMILES | O=C(O)CC1=CSC=C1[6] |

| InChI Key | RCNOGGGBSSVMAS-UHFFFAOYSA-N[4][5] |

Physicochemical and Thermodynamic Properties

The physical and chemical properties of this compound are crucial for its application in synthesis and materials science. It is a white to off-white crystalline solid that is very soluble in water.[1][7][8]

| Property | Value | Source(s) |

| Appearance | Colorless or white solid | [1][2] |

| Melting Point | 73-80 °C | [1][4] |

| Boiling Point | 129 °C @ 2.5 mmHg | [8] |

| Density | 1.336 g/cm³ | [1][2] |

| Water Solubility | Very soluble | [7][8] |

| Enthalpy of Fusion (ΔfusH) | 18.8 kJ/mol @ 353.3 K | [9] |

| Enthalpy of Sublimation (ΔsubH°) | 100.9 ± 1.9 kJ/mol | [9] |

Spectroscopic Data

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. Comprehensive data sets are publicly available through resources like the NIST Chemistry WebBook.[5][10]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbon atoms, respectively. The spectra will show characteristic shifts for the thiophene ring protons and carbons, the methylene group, and the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups. Key peaks for this compound include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-H and C=C stretches associated with the thiophene ring.[11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can confirm the molecular weight of the compound, showing a molecular ion peak corresponding to its molar mass.[10]

Experimental Protocols

General Synthesis Approach

While specific industrial synthesis protocols are often proprietary, a common laboratory-scale approach for thienylacetic acids involves a multi-step process. A plausible route for this compound can be adapted from established organic chemistry reactions.

Objective: To synthesize this compound from a suitable thiophene precursor.

Methodology Outline:

-

Acylation of Thiophene: A Friedel-Crafts acylation reaction can be performed on a 3-substituted thiophene derivative. For instance, reacting 3-bromothiophene with an appropriate acetylating agent followed by subsequent oxidation steps.

-

Willgerodt-Kindler Reaction: This reaction can convert a methyl ketone (e.g., 3-acetylthiophene) into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

-

Hydrolysis of a Precursor: Synthesis can also be achieved by hydrolyzing a corresponding nitrile (3-thiophenacetonitrile) or ester (e.g., ethyl 3-thiophenacetate) under acidic or basic conditions.

Note: All synthesis steps should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), as thiophene derivatives can be volatile and harmful.

Characterization Workflow

Once synthesized, the crude product must be purified and its identity and purity confirmed. The logical workflow for this process is outlined below.

Caption: Experimental workflow for the characterization of this compound.

Methodology Details:

-

Purification: The crude product from synthesis is first purified, typically by recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts.

-

Purity Assessment: The purity of the isolated solid is quantitatively assessed.

-

Gas Chromatography (GC): Can be used to determine the percentage purity.

-

Neutralization Titration: As a carboxylic acid, its purity can be determined by titrating a known mass of the product against a standardized solution of a strong base (e.g., NaOH).

-

-

Structural Elucidation: A suite of spectroscopic methods is employed to confirm the molecular structure of the purified compound.

-

NMR, MS, and FTIR: As detailed in the "Spectroscopic Data" section, these techniques provide unambiguous confirmation of the chemical structure.

-

Key Applications in Research and Development

This compound is a valuable compound with applications spanning materials science and medicinal chemistry.

-

Conducting Polymers: It is a key monomer for the electrochemical synthesis of poly(3-thiophene acetic acid) (PTAA), a conducting polymer used in organic electronics.[4][12]

-

Nanomaterials: It serves as a capping agent in the one-step, size-controlled synthesis of gold nanoparticles.[4][7]

-

Coordination Chemistry: The carboxylic acid group allows it to act as a monocarboxylate ligand, forming complexes with metal ions such as gadolinium(III).[4][7]

-

Pharmaceutical Synthesis: The thiophene scaffold is present in numerous pharmacologically active compounds.[13] this compound serves as a building block for creating more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[14][15] Computational studies have also explored its potential as an inhibitor of enzymes like human monoamine oxidase (MAO).[16]

References

- 1. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Chemistry:3-Thiophene acetic acid - HandWiki [handwiki.org]

- 3. nbinno.com [nbinno.com]

- 4. 3-Thiopheneacetic acid 98 6964-21-2 [sigmaaldrich.com]

- 5. 3-Thiopheneacetic acid [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 3-Thiopheneacetic acid | 6964-21-2 [chemicalbook.com]

- 8. 3-Thiopheneacetic acid, 98% | Fisher Scientific [fishersci.ca]

- 9. 3-Thiopheneacetic acid (CAS 6964-21-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 3-Thiopheneacetic acid [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 16. Computational study of 3-thiophene acetic acid: Molecular docking, electronic and intermolecular interactions investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Thiophenacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Thiophenacetic acid (C₆H₆O₂S), a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes detailed experimental protocols for acquiring such spectra and a workflow visualization to aid in understanding the analytical process.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the thiophene ring and the acetic acid moiety.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | dd | 1H | H5 (thiophene) |

| ~7.10 | m | 1H | H2 (thiophene) |

| ~7.00 | m | 1H | H4 (thiophene) |

| ~3.75 | s | 2H | -CH₂- |

| ~11.0-12.0 | br s | 1H | -COOH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (acid) |

| ~135 | C3 (thiophene) |

| ~128 | C5 (thiophene) |

| ~126 | C2 (thiophene) |

| ~124 | C4 (thiophene) |

| ~36 | -CH₂- |

Note: Chemical shifts are reported relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1450, 1530 | Medium | C=C stretching (thiophene ring) |

| ~1270 | Medium | C-O stretch |

Source: Adapted from NIST WebBook and ResearchGate data.[1][2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Proposed Fragment |

| 142 | High | [M]⁺ (Molecular Ion) |

| 97 | High | [M - COOH]⁺ |

| 85 | Medium | [C₄H₅S]⁺ |

| 58 | Medium | [C₃H₂S]⁺ |

| 45 | High | [COOH]⁺ |

Source: Adapted from NIST WebBook.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound (solid)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Dissolution: Cap the NMR tube and vortex gently until the solid is completely dissolved. Ensure the solution is clear and free of any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.

-

Spectrometer Calibration: Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (typically 8-16 for good signal-to-noise).

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., -10 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

Set the relaxation delay (d1) to 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

Objective: To obtain an infrared spectrum of solid this compound to identify its functional groups.

Materials and Equipment:

-

This compound (solid)

-

Spatula

-

ATR-FTIR spectrometer

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[4]

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure on the solid sample, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Cleaning: After the measurement, lift the press arm and clean the ATR crystal and the press tip thoroughly with a lint-free wipe soaked in an appropriate solvent.[4]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or Gas Chromatography (GC) inlet system

-

Helium (for GC inlet)

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the probe. The probe is then inserted into the ion source of the mass spectrometer.

-

GC Inlet: Dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated from the solvent and introduced into the ion source.

-

-

Ionization: The sample is volatilized by heating in the high vacuum of the ion source. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6]

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.[7]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Thiopheneacetic acid [webbook.nist.gov]

- 3. 3-Thiopheneacetic acid [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. rroij.com [rroij.com]

Commercial Suppliers and Technical Guide for High-Purity 3-Thiophenacetic Acid

This technical guide provides an in-depth overview of high-purity 3-Thiophenacetic acid, targeting researchers, scientists, and professionals in drug development. It covers commercial suppliers, key quantitative data, and detailed experimental protocols. Additionally, it visualizes relevant biological pathways to illustrate the compound's mechanisms of action.

Commercial Availability of High-Purity this compound

High-purity this compound (CAS No. 6964-21-2) is readily available from several reputable chemical suppliers catering to the research and pharmaceutical industries. These suppliers offer various grades and quantities, ensuring access for a range of applications from laboratory-scale experiments to larger-scale development projects.

Key commercial suppliers include:

-

Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering this compound with a stated purity of 98%. They provide comprehensive documentation, including Certificates of Analysis (CoA) upon request, which detail the specific purity and impurity profiles of each batch.

-

Thermo Scientific Chemicals (part of Thermo Fisher Scientific): This supplier offers this compound, typically at 98% purity, and provides detailed specification sheets outlining physical and chemical properties.[1][2]

-

Chem-Impex: Specializing in chemical intermediates for research and development, Chem-Impex offers this compound and provides product specifications including purity, which is typically ≥ 98% as determined by titration.[3]

-

Fisher Scientific: As a major distributor of scientific products, Fisher Scientific lists this compound and provides access to safety data sheets and other technical documents.

-

MedChemExpress: A supplier focused on bioactive molecules for research, MedChemExpress provides this compound for life science applications.

-

TCI America: A prominent supplier of fine chemicals for research and production.

Quantitative Data from Commercial Suppliers

The following table summarizes the key quantitative data for high-purity this compound available from leading commercial suppliers. This information is essential for researchers to assess the suitability of the material for their specific applications, particularly in sensitive areas like drug development where purity is paramount.

| Supplier | Purity Specification | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Sigma-Aldrich | 98% | 73-76 | C₆H₆O₂S | 142.18 | - |

| Thermo Scientific Chemicals | ≥97.5% (Silylated GC) | 77.0-83.0 | C₆H₆O₂S | 142.17 | Pale cream to pale brown crystals or powder |

| Chem-Impex | ≥ 98% (Assay by titration) | 79 - 83 | C₆H₆O₂S | 142.17 | White to orange to green powder to crystal |

Applications and Experimental Protocols

This compound and its derivatives are versatile building blocks in medicinal chemistry and materials science. They are notably used in the development of novel anti-inflammatory and antimicrobial agents, as well as in the synthesis of functionalized nanomaterials.

Detailed Protocol: Synthesis of this compound-Capped Gold Nanoparticles

This protocol details the synthesis of gold nanoparticles (AuNPs) stabilized by a capping layer of this compound (3-TAA). The thiol group of a related compound, or the carboxylate of 3-TAA, can interact with the gold surface, providing stability and functionality. The following is a representative method adapted from literature describing the synthesis of thiol-capped AuNPs.

Materials:

-

Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

-

This compound (3-TAA)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Gold Salt Solution: Prepare a 1.0 mM aqueous solution of HAuCl₄·3H₂O.

-

Preparation of Capping Agent Solution: Prepare a 1.0 mM solution of this compound in ethanol.

-

Reduction and Nanoparticle Formation:

-

In a clean glass flask, mix 20 mL of the 1.0 mM HAuCl₄ solution with 20 mL of the 1.0 mM 3-TAA solution under vigorous stirring.

-

Freshly prepare a 10 mM ice-cold aqueous solution of sodium borohydride (NaBH₄).

-

Rapidly inject 1.0 mL of the ice-cold NaBH₄ solution into the HAuCl₄/3-TAA mixture while maintaining vigorous stirring.

-

The solution should immediately turn from yellow to a dark brown or deep red color, indicating the formation of gold nanoparticles.

-

-

Purification:

-

Continue stirring the solution for at least 2 hours to ensure complete reaction and stabilization of the nanoparticles.

-

The resulting nanoparticle solution can be purified by centrifugation to remove excess reactants. Centrifuge the solution at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water or ethanol. Repeat this washing step at least two more times.

-

-

Characterization: The size, shape, and stability of the synthesized 3-TAA-capped AuNPs can be characterized using techniques such as UV-Vis Spectroscopy (to observe the surface plasmon resonance peak, typically around 520 nm for spherical AuNPs), Transmission Electron Microscopy (TEM) for size and morphology analysis, and Dynamic Light Scattering (DLS) for size distribution in solution.

Below is a workflow diagram illustrating the synthesis process.

Biological Signaling Pathways

Derivatives of this compound have shown significant potential as modulators of key biological pathways involved in inflammation and microbial infections.

Anti-inflammatory Mechanism: Inhibition of COX and LOX Pathways

Many thiophene-based compounds exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] These enzymes are central to the arachidonic acid cascade, a major signaling pathway that produces pro-inflammatory mediators like prostaglandins and leukotrienes. By blocking these enzymes, thiophene derivatives can effectively reduce the inflammatory response.

The diagram below illustrates the arachidonic acid pathway and the points of inhibition by COX/LOX inhibitors.

Antimicrobial Mechanism of Action

Thiophene derivatives have demonstrated a range of antimicrobial activities against various pathogens. One of the proposed mechanisms of action is the inhibition of essential bacterial enzymes, such as those involved in cell division. For example, some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a crucial step in bacterial cytokinesis.[4] FtsZ is a prokaryotic homolog of tubulin and forms a contractile ring (the Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial cell death.

The following diagram illustrates the logical relationship of this antimicrobial mechanism.

References

- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of 3-Thiophenacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Thiophenacetic acid (CAS No. 6964-21-2), a compound utilized in various research and development applications, including the synthesis of gold nanoparticles and as a ligand in the formation of gadolinium(III) complexes.[1] Adherence to stringent safety protocols is paramount when working with this and other thiophene derivatives to mitigate potential risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature, causing skin irritation, and the potential for serious eye damage.[2][3][4][5]

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1B / 2 |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 |

| Specific target organ toxicity — (single exposure) | Category 3 (Respiratory system) |

Note: Classification may vary slightly between suppliers.

Pictograms:

GHS05: Corrosion

Signal Word: Danger or Warning[2][5]

Hazard Statements:

-

H318: Causes serious eye damage.[4]

-

H335: May cause respiratory irritation.[6]

-

H290: May be corrosive to metals.[4]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers.[2][3][4][5][6][7][8][9] Key precautions include avoiding contact with skin and eyes, preventing inhalation of dust, and ensuring adequate ventilation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₆O₂S |

| Molecular Weight | 142.18 g/mol [2] |

| Appearance | Off-white to beige crystalline flakes or powder[1][3] |

| Melting Point | 73-76 °C[1] |

| Boiling Point | 129 °C at 2.5 mm Hg[1] |

| Water Solubility | Very soluble[1][10] |

| pKa | 4.25 ± 0.10 (Predicted)[1] |

Toxicological Information

The toxicity of some thiophene-containing drugs has been linked to their metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates like S-oxides and epoxides. These reactive metabolites can then conjugate with glutathione.

Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is required:

-

Eye Protection: Tightly fitting safety goggles and a face shield.[5]

-

Hand Protection: Chemically resistant gloves (e.g., butyl rubber). Gloves must be inspected before use.[5][12]

-

Skin and Body Protection: A lab coat, and if there is a risk of splashing, a chemical-resistant apron and over-sleeves.[3]

-

Respiratory Protection: If dust is likely to be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[13] All handling of the solid should ideally be done in a chemical fume hood.[13]

Weighing and Solution Preparation Protocol

This protocol outlines the steps for safely weighing the solid and preparing a solution.

Caption: Workflow for weighing and preparing a solution of this compound.

Spill Decontamination Protocol

In the event of a spill, immediate and appropriate action is crucial.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

-

Don PPE: Put on the appropriate personal protective equipment, including respiratory protection if necessary.

-

Containment: For a solid spill, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal. Avoid generating dust.

-

Neutralization (for liquid spills or after solid cleanup): Use a suitable absorbent material to contain the spill. For acidic substances, a neutralizing agent for acids can be cautiously applied.

-

Decontamination: Clean the spill area with a mild detergent and water.

-

Waste Disposal: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste according to institutional and local regulations.

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials. Store locked up.[5]

-

Incompatible Materials: Strong oxidizing agents.[3]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Table 3: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][5] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.[3][5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][5] |

Biological Signaling and Metabolism

The metabolism of thiophene derivatives is a key factor in their potential toxicity. The following diagram illustrates the proposed metabolic pathway.

Caption: Proposed metabolic pathway for thiophene derivatives.

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste. Follow all federal, state, and local regulations. Do not dispose of down the drain or with regular trash.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment is conducted for your specific experimental conditions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. femaflavor.org [femaflavor.org]

- 3. eng.uwo.ca [eng.uwo.ca]

- 4. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 5. scienceequip.com.au [scienceequip.com.au]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Thiopheneacetic acid, 98% | Fisher Scientific [fishersci.ca]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 13. ehs.princeton.edu [ehs.princeton.edu]

Solubility of 3-Thiophenacetic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Thiophenacetic acid (CAS: 6964-21-2), a key organosulfur compound used in various research and development applications, including as a precursor to functionalized polythiophene derivatives.[1] Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological studies.

Core Concepts in Solubility

The solubility of a compound is governed by the principle "like dissolves like," which relates the polarity of the solute to that of the solvent. For an organic acid like this compound, solubility is also heavily influenced by the pH of the aqueous medium. In basic solutions, the carboxylic acid group deprotonates to form a more polar and, therefore, more water-soluble carboxylate salt.

Quantitative Solubility Data

Quantitative experimental solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been determined both qualitatively and through computational prediction. The compound is described as being "very soluble in water".[2][3] A computationally derived value for its aqueous solubility is also available.[4]

| Solvent | Temperature | Solubility | Unit | Data Type | Source |

| Water | Not Specified | log10(S) = -1.13 | mol/L | Calculated | [4] |

Note: The calculated log10(S) of -1.13 corresponds to a molar solubility of approximately 0.074 mol/L or 10.5 g/L. This calculated value may differ from experimental results.

Experimental Protocols

Accurate determination of solubility is fundamental for chemical and pharmaceutical development. The following protocols outline standard methods for both quantitative measurement and qualitative classification of the solubility of a compound like this compound.

Protocol 1: Quantitative Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Glass flasks or vials with airtight seals

-

Orbital shaker with temperature control (incubator)

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid ensures that a saturated solution is achieved.[6]

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, either centrifuge the sample at high speed or filter the supernatant through a chemically inert filter.[6][8] This step must be performed carefully to avoid temperature changes that could alter the solubility.

-

Dilution: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with the appropriate solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound at the specified temperature.

Protocol 2: Qualitative Solubility Classification

This method provides rapid information on the functional groups and general properties of a compound by testing its solubility in a sequence of different solvents.[9][10]

Objective: To classify this compound based on its acidic functional group.

Materials:

-

This compound

-

Small test tubes

-

Water (deionized)

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

Procedure:

-

Water Solubility: Add approximately 25 mg of this compound to 0.75 mL of water in a test tube. Shake vigorously. Observe if the solid dissolves. If it is water-soluble, test the solution's pH with litmus paper. An acidic pH (litmus turns red) indicates a water-soluble acid.[10][11]

-

Base Solubility (NaOH): If the compound is insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility in NaOH indicates the presence of an acidic functional group.[9]

-

Bicarbonate Solubility: If the compound dissolves in NaOH, perform a separate test by adding ~25 mg to 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Solubility in sodium bicarbonate, a weaker base, specifically indicates a strong acid, such as a carboxylic acid.[9]

-

Acid Solubility: For completeness, test the solubility in 5% HCl. Add ~25 mg to 0.75 mL of 5% HCl solution. As an acid, this compound is expected to be insoluble in acidic solutions. This test is primarily used to identify basic functional groups like amines.[10]

Logical Workflow for Solubility Classification

The following diagram illustrates the decision-making process for classifying an organic compound like this compound based on its solubility behavior.

References

- 1. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. 3-Thiopheneacetic acid CAS#: 6964-21-2 [chemicalbook.com]

- 3. 3-Thiopheneacetic acid, 98% | Fisher Scientific [fishersci.ca]

- 4. 3-Thiopheneacetic acid (CAS 6964-21-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

3-Thiophenacetic Acid: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

Introduction

3-Thiophenacetic acid is a pivotal heterocyclic building block in organic synthesis, prized for its versatile reactivity and the unique physicochemical properties it imparts to target molecules. As a derivative of thiophene, an aromatic five-membered heterocycle containing a sulfur atom, it serves as a key precursor in the synthesis of a wide array of complex organic compounds, particularly in the pharmaceutical and materials science sectors. Its carboxylic acid functionality allows for a multitude of classical transformations, while the thiophene ring itself can be further functionalized, making it a highly adaptable scaffold for molecular design and discovery. This guide explores the core utility of this compound, detailing its properties, key synthetic transformations, and prominent applications, with a focus on its role in the development of therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. Its structural and physical properties are well-characterized, providing a solid foundation for its use in predictable synthetic routes.

| Property | Value | Reference |

| CAS Number | 6964-21-2 | |

| Molecular Formula | C₆H₆O₂S | |

| Molecular Weight | 142.18 g/mol | |

| Melting Point | 76-81 °C | |

| Boiling Point | 289.8±20.0 °C (Predicted) | |

| Appearance | Light yellow to brown crystalline powder | |

| ¹H NMR (CDCl₃) | δ ~3.7 (s, 2H, CH₂), δ ~7.0-7.3 (m, 3H, Ar-H) |

Core Synthetic Transformations

The reactivity of this compound is dominated by its carboxylic acid group, which readily undergoes a variety of transformations to create esters, amides, and other derivatives. These reactions are fundamental to its role as a versatile building block.

Workflow for Key Derivative Syntheses

The following diagram illustrates the primary synthetic pathways starting from this compound to form key intermediate classes.

Esterification

The conversion of this compound to its corresponding esters is a common first step for many synthetic sequences. This can be achieved through classic Fischer esterification or by activation of the carboxylic acid.

-

Application Example: Methyl 2-(thiophen-3-yl)acetate is a key intermediate in the synthesis of various pharmaceuticals.

| Product | Reagents | Solvent | Yield | Reference |

| Methyl 2-(thiophen-3-yl)acetate | Methanol, H₂SO₄ (cat.) | Methanol | >95% | |

| Ethyl 2-(thiophen-3-yl)acetate | Ethanol, SOCl₂ | Dichloromethane | ~90% |

Amidation

Direct coupling of this compound with amines to form amides is a cornerstone reaction in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. This transformation typically requires a coupling agent to activate the carboxylic acid.

-

Application Example: Synthesis of precursors for novel anti-inflammatory agents.

| Coupling Agent | Amine | Solvent | Yield | Reference |

| HBTU, DIPEA | Benzylamine | DMF | High | |

| EDC, HOBt | Aniline | Dichloromethane | >90% |

Application in Drug Synthesis: The Case of Ticagrelor

This compound and its derivatives are crucial starting materials in the synthesis of several commercial drugs. A prominent example is Ticagrelor , an antiplatelet medication used to prevent thrombotic events. The thiophene moiety is a core structural component of this complex molecule.

Synthetic Workflow for Ticagrelor Precursor

The diagram below outlines a simplified, conceptual workflow illustrating how a derivative of this compound can be incorporated into a more complex core structure, representing an early-stage step in a multi-step synthesis like that of Ticagrelor.

Experimental Protocol: Synthesis of N-Benzyl-2-(thiophen-3-yl)acetamide

This protocol details a standard amidation reaction, a fundamental step in utilizing this compound as a building block for more complex, biologically active molecules.

Objective: To synthesize N-benzyl-2-(thiophen-3-yl)acetamide via a peptide coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HBTU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound in anhydrous DMF.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add HBTU to the reaction mixture and stir for an additional 20 minutes until the activator is fully dissolved.

-

Introduce benzylamine dropwise to the mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure N-benzyl-2-(thiophen-3-yl)acetamide.

Expected Outcome: A white to off-white solid. The yield is typically high for this type of coupling reaction. The final product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound stands out as a building block of significant value in organic synthesis. Its straightforward reactivity, coupled with the inherent properties of the thiophene ring, provides chemists with a reliable and versatile tool for constructing complex molecular architectures. Its demonstrated success in the synthesis of high-profile pharmaceuticals like Ticagrelor underscores its importance and guarantees its continued use in the ongoing search for new and improved therapeutic agents. The foundational reactions and protocols outlined in this guide serve as a starting point for harnessing the full synthetic potential of this important heterocyclic compound.

Methodological & Application

Application Notes and Protocols: 3-Thiophenacetic Acid in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenacetic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its thiophene ring, a bioisostere of the benzene ring, imparts unique physicochemical properties to molecules, often enhancing their biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in drug discovery and development, with a focus on their anti-inflammatory, antimicrobial, and anticancer activities.

Key Applications in Pharmaceutical Development

This compound and its derivatives have demonstrated significant potential in several therapeutic areas:

-

Anti-inflammatory Agents: The thiophene nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] Derivatives of this compound have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of inflammation.[4][5]

-

Antimicrobial Agents: Thiophene-containing compounds exhibit broad-spectrum antibacterial and antifungal activities.[6][7] They represent a promising scaffold for the development of new therapeutics to combat drug-resistant pathogens.

-

Anticancer Agents: Numerous studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines.[8][9][10] Their mechanisms of action often involve the inhibition of critical cellular pathways, such as tubulin polymerization and receptor tyrosine kinases.[8]

-

Beta-Lactam Antibiotics: this compound is a key precursor in the industrial synthesis of several semi-synthetic penicillins and cephalosporins, forming the acyl side chain that determines the antibiotic's spectrum of activity.

Quantitative Data Summary

The following tables summarize the quantitative biological data for various derivatives of this compound.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Assay | Target | IC50 (µM) | Reference |

| Tinoridine | COX Enzyme Inhibition | COX | - | [3][5] |

| Tiaprofenic acid | COX Enzyme Inhibition | COX | - | [3][5] |

| Thiophene Derivative 4 | 5-LOX Inhibition | 5-LOX | ~57% inhibition at 100 µg/mL | [11] |

| Thiophene Derivative 15 | Carrageenan-induced paw edema | In vivo | 58.46% inhibition at 50 mg/kg | [11] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference | |---|---|---|---|---| | Thiophene Derivative S1 | Staphylococcus aureus | 0.81 |[7] | | Thiophene Derivative S1 | Bacillus subtilis | 0.81 |[7] | | Thiophene Derivative S1 | Escherichia coli | 0.81 |[7] | | Thiophene Derivative S1 | Salmonella typhi | 0.81 |[7] | | Thiophene Derivative S4 | Candida albicans | 0.91 |[7] | | Thiophene Derivative S4 | Aspergillus niger | 0.91 |[7] | | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 |[12] | | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 |[12] |

Table 3: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference | |---|---|---|---|---| | Thiophene Carboxamide 2b | Hep3B | 5.46 |[8] | | Thiophene Carboxamide 2d | Hep3B | 8.85 |[8] | | Thiophene Carboxamide 2e | Hep3B | 12.58 |[8] | | Thiophene-based Oxadiazole 11b | MCF7 (Breast) | 6.55 |[4] | | Thiophene-based Oxadiazole 11b | HCT116 (Colon) | 8.20 |[4] | | Thiophene Derivative 1312 | SGC-7901 (Gastric) | 0.34 |[10] | | 2-Iodobenzamide (BZ02) | A549 (Lung) | 6.10 |[13] |

Experimental Protocols

Synthesis of 2-Amino-3-carboxamidothiophene Derivatives via Gewald Reaction

This protocol describes a general one-pot synthesis of substituted 2-aminothiophenes, a common scaffold derived from this compound precursors.[2][5][14]

Materials:

-

An appropriate ketone or aldehyde (10 mmol)

-

An active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)

-

Elemental sulfur (12 mmol)

-

A base (e.g., morpholine or triethylamine) (1-2 mmol)

-

Solvent (e.g., ethanol or methanol)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a round-bottom flask, add the ketone/aldehyde, active methylene compound, and elemental sulfur.

-

Add the solvent and the base to the mixture.

-

Stir the reaction mixture at a temperature between room temperature and 50°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-24 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General workflow for the Gewald synthesis of 2-aminothiophenes.

In Vitro Anti-inflammatory Activity: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay is a well-established method to screen for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.[15][16][17]

Materials:

-

Bovine Serum Albumin (BSA), 1% solution in water

-

Test compounds and standard drug (e.g., Diclofenac sodium) at various concentrations

-

Phosphate Buffered Saline (PBS), pH 6.4

-

1N HCl

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare the reaction mixture by adding 2 ml of various concentrations of the test compound to 2.8 ml of PBS.

-

To this mixture, add 0.2 ml of 1% BSA solution.

-

Adjust the pH of the reaction mixture to 6.8 using 1N HCl.

-

Prepare a control sample containing 2.8 ml of PBS, 0.2 ml of 1% BSA, and 2 ml of distilled water.

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 70°C for 5 minutes.

-

After cooling to room temperature, measure the absorbance (turbidity) of the samples at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds and standard antibiotics

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Dispense the broth medium into the wells of a 96-well plate.

-

Perform serial two-fold dilutions of the test compounds in the wells.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Workflow for MIC determination by broth microdilution.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell proliferation and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism: COX/LOX Inhibition

Many thiophene-based anti-inflammatory agents exert their effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[4][5][11]

Inhibition of COX and LOX pathways by this compound derivatives.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the development of pharmaceuticals based on this important heterocyclic motif. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]

- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]